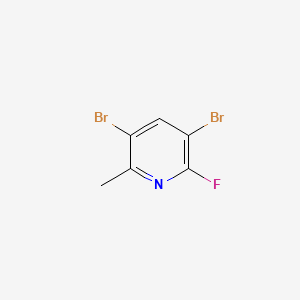

3,5-二溴-2-氟-6-甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dibromo-2-fluoro-6-methylpyridine is a halogenated pyridine derivative that is of interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various organic compounds. The presence of multiple halogens in the molecule makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated pyridines, including compounds similar to 3,5-dibromo-2-fluoro-6-methylpyridine, has been explored in several studies. For instance, the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid, a related compound, was achieved through ortho-lithiation of 5-bromo-2-fluoropyridine, followed by a reaction with trimethylborate and subsequent Suzuki reactions to introduce additional substituents . Another study reported the synthesis of halogen-rich pyridine intermediates using halogen dance reactions, which could be relevant for the synthesis of 3,5-dibromo-2-fluoro-6-methylpyridine .

Molecular Structure Analysis

While the specific molecular structure of 3,5-dibromo-2-fluoro-6-methylpyridine is not directly discussed in the provided papers, related compounds have been characterized using various analytical techniques. For example, 3,5-diferrocenylpyridine was synthesized and characterized using high-resolution mass spectrometry, infrared spectroscopy, and X-ray crystallography . These techniques could similarly be applied to determine the molecular structure of 3,5-dibromo-2-fluoro-6-methylpyridine.

Chemical Reactions Analysis

The chemical reactivity of halogenated pyridines is well-documented, with various reactions being used to functionalize these molecules. Chemoselective amination of a related compound, 5-bromo-2-chloro-3-fluoropyridine, was achieved using palladium catalysis, which could be relevant for modifying 3,5-dibromo-2-fluoro-6-methylpyridine . Additionally, the radiosynthesis of 2-amino-5-fluoropyridines from bromopyridines via palladium-catalyzed amination was reported, indicating the potential for radio-labeling of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dibromo-2-fluoro-6-methylpyridine can be inferred from related compounds. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved reactions under various conditions, which could provide insights into the stability and reactivity of the bromo, fluoro, and methyl groups in the pyridine ring . The electrochemical properties of 3,5-diferrocenylpyridine and its palladium complex were studied, suggesting that the electronic properties of halogenated pyridines can be probed using electrochemical methods .

科学研究应用

化学合成和功能化

3,5-二溴-2-氟-6-甲基吡啶用于各种化学合成和功能化反应。例如,它用于合成增强认知的药物,如10,10-双[(2-氟-4-吡啶基)甲基]-9(10H)-蒽酮(DMP 543),该药物增强乙酰胆碱释放 (Pesti et al., 2000)。此外,包括3,5-二溴-2-氟-6-甲基吡啶衍生物在内的氟吡啶越来越多地应用于医学成像,特别是在正电子发射断层扫描(PET)(Carroll等,2007)。

制药研究

在制药研究中,探索了3,5-二溴-2-氟-6-甲基吡啶的衍生物作为药物候选化合物的潜力。例如,某些吡啶衍生物被研究为人类和大鼠A3腺苷受体的选择性拮抗剂,这可能具有治疗意义 (Li et al., 1999)。

环境研究

在环境研究中,像氟羧酸(3,5-二溴-2-氟-6-甲基吡啶的衍生物)这样的化合物被检验其在土壤中的生物降解性。这项研究对于了解这类化合物的环境影响和命运至关重要,特别是与土壤和作物污染相关 (Tao et al., 2011)。

材料科学和晶体学

在材料科学和晶体学中,利用3,5-二溴-2-氟-6-甲基吡啶的衍生物来理解各种化合物的分子结构和性质。这些研究有助于开发具有特定特性的新材料 (Klein et al., 2019)。

药物代谢和药代动力学

药物代谢和药代动力学的研究也涉及从3,5-二溴-2-氟-6-甲基吡啶衍生的化合物。例如,已对某些ALK5抑制剂的药代动力学进行了研究,这可能对治疗纤维化和癌症具有影响 (Kim et al., 2008)。

安全和危害

属性

IUPAC Name |

3,5-dibromo-2-fluoro-6-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOBKZCUSSJOAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Br)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650477 |

Source

|

| Record name | 3,5-Dibromo-2-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2-fluoro-6-methylpyridine | |

CAS RN |

632628-07-0 |

Source

|

| Record name | 3,5-Dibromo-2-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328818.png)

![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328819.png)

![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328820.png)

-amino]acetic acid](/img/structure/B1328821.png)

amino]-acetic acid](/img/structure/B1328824.png)

![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1328843.png)

![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)